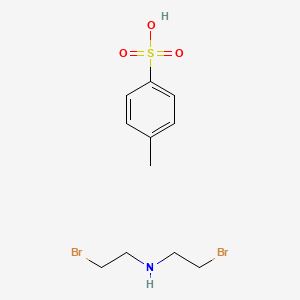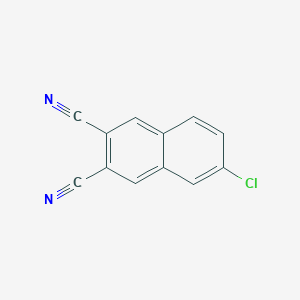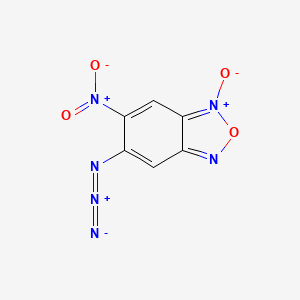
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one: is a chemical compound with the following structural formula:
C7H6Cl2O
It belongs to the class of oxazolones and contains both a benzoyl group and a chlorinated benzene ring. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:
The synthesis of this compound involves the reaction of 2,4-dichlorobenzoic acid with 3-methyl-2-oxazolidinone. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions:
- Reactants: 2,4-dichlorobenzoic acid, 3-methyl-2-oxazolidinone
- Solvent: Appropriate organic solvent (e.g., dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically room temperature or slightly elevated
- Isolation: Crystallization or extraction
Industrial Production:
The industrial production of this compound involves scaling up the synthetic route under carefully controlled conditions. It is used as an intermediate in the synthesis of other compounds.
Análisis De Reacciones Químicas
Reactions:
Acylation: The compound undergoes acylation, where the benzoyl group is transferred to the oxazolone ring.
Hydrolysis: Under basic conditions, hydrolysis of the ester linkage occurs.
Common Reagents and Conditions:
- Acylation: Thionyl chloride, acetic anhydride, or acyl chlorides
- Hydrolysis: Sodium hydroxide or potassium hydroxide
Major Products:
The major product is the target compound itself, 4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial or antiviral properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action is context-dependent. its benzoyl group may interact with cellular targets, affecting enzymatic processes or protein function.
Comparación Con Compuestos Similares
While there are related benzoyl-substituted oxazolones, the unique combination of the 2,4-dichlorobenzoyl group and the 3-methyl-1,2-oxazol-5(2H)-one scaffold sets this compound apart.
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 3-Methyl-2-oxazolidinone
Propiedades
Número CAS |
111460-91-4 |
|---|---|
Fórmula molecular |
C11H7Cl2NO3 |
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
4-(2,4-dichlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(16)17-14-5)10(15)7-3-2-6(12)4-8(7)13/h2-4,14H,1H3 |
Clave InChI |
BKVJFOMYHDLFEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)ON1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


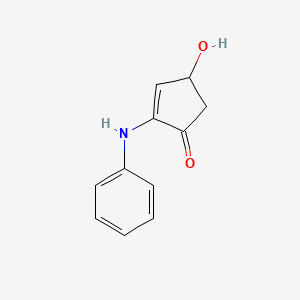
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
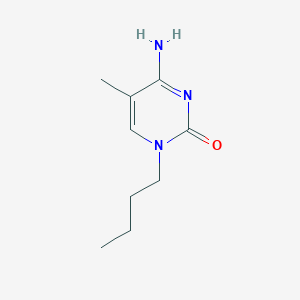
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
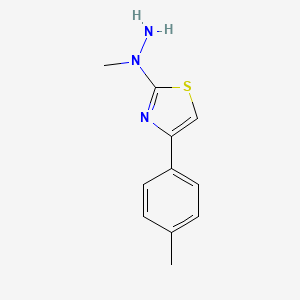
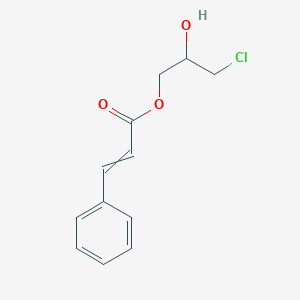
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
